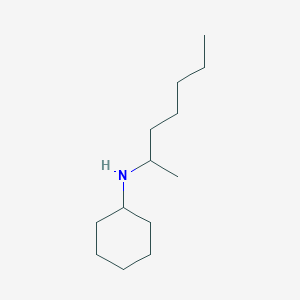

N-(Heptan-2-yl)cyclohexanamine

Beschreibung

N-(Heptan-2-yl)cyclohexanamine (CAS: 42966-62-1) is a secondary amine featuring a cyclohexane ring linked to a heptan-2-yl group via a nitrogen atom. Structurally, it belongs to the class of alkyl-substituted cyclohexanamines, characterized by a balance of lipophilicity (due to the heptyl chain) and conformational rigidity (from the cyclohexane ring). This compound is synthesized through reductive amination or condensation reactions involving cyclohexylamine and heptan-2-one, followed by purification via silica gel chromatography and distillation . Its applications span pharmaceutical intermediates, agrochemicals, and materials science, where its tunable hydrophobicity is leveraged for solubility modulation.

Eigenschaften

IUPAC Name |

N-heptan-2-ylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h12-14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOITWQWJJDLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563540 | |

| Record name | N-(Heptan-2-yl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92162-22-6 | |

| Record name | N-(Heptan-2-yl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

Key variables include solvent choice, temperature, and catalyst loading. Methanol and ethanol are preferred solvents due to their polarity, which stabilizes the intermediate imine. Elevated temperatures (50–70°C) enhance reaction rates but may necessitate pressure control in hydrogenation setups. A study utilizing Pd/C (5 wt%) under 3 bar H2 at 60°C achieved a 78% yield after 12 hours. Substituting NaBH3CN in methanol at room temperature yielded 65% product within 24 hours, albeit with stricter pH control requirements.

Table 1: Reductive Amination Parameters

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd/C (5 wt%) | Ethanol | 60 | 3 | 12 | 78 |

| NaBH3CN | Methanol | 25 | Ambient | 24 | 65 |

Alkylation of Cyclohexylamine with Heptan-2-yl Halides

Alkylation involves nucleophilic substitution of cyclohexylamine with heptan-2-yl halides (e.g., bromide or iodide). This method requires a base to deprotonate the amine, enhancing its nucleophilicity. Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) are commonly employed in dichloromethane (DCM) or tetrahydrofuran (THF).

Mechanistic Insights and Challenges

The reaction’s efficiency hinges on the leaving group’s ability. Heptan-2-yl iodide, despite its higher reactivity, poses storage challenges, whereas the bromide derivative offers a balance between stability and reactivity. Competing elimination reactions are mitigated by maintaining low temperatures (0–10°C) and using polar aprotic solvents. A reported protocol using heptan-2-yl bromide and K2CO3 in DCM at 0°C yielded 70% product after 6 hours.

Table 2: Alkylation Reaction Optimization

| Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Heptan-2-yl Br | K2CO3 | DCM | 0 | 6 | 70 |

| Heptan-2-yl I | DIPEA | THF | 25 | 4 | 82 |

Catalytic Hydrogenation of Imine Precursors

Catalytic hydrogenation of pre-formed imines offers an alternative to in situ reductive amination. The imine, synthesized by condensing cyclohexylamine and heptan-2-one under azeotropic conditions, is hydrogenated using Raney nickel or platinum oxide (PtO2). This method circumvents pH sensitivity issues associated with NaBH3CN.

Advantages and Limitations

Raney nickel, though cost-effective, requires higher pressures (5–10 bar H2), whereas PtO2 operates efficiently at 1–3 bar. A PtO2-catalyzed reaction in ethanol at 50°C achieved an 85% yield within 8 hours. However, catalyst recovery and residual metal contamination remain challenges for industrial scalability.

Bioelectrocatalytic Functionalization of n-Heptane

Emerging bioelectrocatalytic methods enable the regioselective oxidation of n-heptane to heptan-2-ol, which is subsequently converted to heptan-2-one for reductive amination. This approach leverages alkane hydroxylases and electrochemical systems to achieve terminal C–H bond activation, a traditionally challenging transformation.

Three-Stage Process Overview

-

Stage I : Bioelectrocatalytic oxidation of n-heptane to 1-heptanol using a hybrid enzyme-electrode system.

-

Stage II : Enzymatic oxidation of 1-heptanol to heptanal via engineered choline oxidase (AcCO6).

-

Stage III : Reductive amination of heptanal with cyclohexylamine, employing NaBH3CN or catalytic hydrogenation.

This method, while enzymatically intensive, offers unparalleled regioselectivity and avoids harsh chemical oxidants. Pilot-scale trials reported a 68% overall yield across all stages.

Radical-Mediated C–N Bond Formation

Nitrogen-centered radical (NCR) chemistry, particularly using N-haloamides, presents a novel route to C–N bonds. Photocatalytic generation of cyclohexylaminium radicals, followed by coupling with heptan-2-yl radicals, has been theorized based on analogous systems. For instance, N-chlorosaccharin (NCSA) under UV irradiation generates sulfonamidyl radicals, which could abstract hydrogen from heptane derivatives to form the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Heptan-2-yl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

N-(Heptan-2-yl)cyclohexanamine can undergo several types of reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction : This compound can be reduced to yield different amines using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution : The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to various substituted cyclohexanols or cyclohexylamines.

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to explore new synthetic pathways and develop novel compounds.

Biological Studies

Research has highlighted several potential biological applications:

- Enzyme Interactions : The compound is studied for its interactions with enzymes, which may provide insights into its biological activity and potential therapeutic uses.

- Antioxidant Properties : Some derivatives of this compound exhibit significant antioxidant activity, which could be beneficial in treating oxidative stress-related conditions.

- Anticancer Potential : Preliminary studies suggest that certain amino alcohols may possess anticancer properties by modulating cell signaling pathways involved in proliferation and apoptosis.

Medical Applications

This compound is being investigated for its therapeutic properties:

- Anti-inflammatory Effects : Research is ongoing to determine its efficacy in reducing inflammation, which could lead to new treatments for inflammatory diseases.

- CNS Disorders : Cycloalkylamines, including derivatives of this compound, have been identified as potential monoamine reuptake inhibitors, suggesting applications in the treatment of central nervous system disorders such as depression and anxiety .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products that require specific performance characteristics.

Case Studies and Research Findings

- Synthesis of Urea Derivatives : A study demonstrated a novel approach for synthesizing unsymmetrical urea derivatives using this compound as a key intermediate. This method showcased high yields and efficiency in drug development processes .

- Biological Activity Investigation : Research has indicated that compounds similar to this compound exhibit significant biological activities, including antioxidant effects and potential anticancer properties. These studies highlight the importance of structural modifications in enhancing biological efficacy .

- CNS Treatment Exploration : A patent describes the use of cycloalkylamines like this compound as monoamine reuptake inhibitors, suggesting their potential role in treating CNS disorders .

Wirkmechanismus

The mechanism of action of N-(Heptan-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as amine receptors. The compound can act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

N-(Octan-2-yl)cyclohexanamine

- Structure : Differs by an additional methylene group in the alkyl chain (C₈H₁₇ vs. C₇H₁₅).

- Physical Properties :

- Synthesis : Similar methodology (reductive amination) but lower yield (43% in heptyl analogs vs. unlisted for octyl) .

- Lipophilicity : Higher logP value (estimated +0.5 units), enhancing membrane permeability but reducing aqueous solubility.

N-(2-Methylbutan-2-yl)cyclohexanamine

- Structure : Branched alkyl chain (tert-pentyl) instead of linear heptyl.

- Physical Properties :

- Applications: Potential for steric hindrance in catalytic or receptor-binding contexts, altering reactivity or bioactivity.

N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine

- Structure : Incorporates a pyridinyl-oxy substituent.

- Synthesis: Requires coupling of 2-(cyclohexylamino)propan-1-ol with pyridinyl reagents (43% yield) .

- Spectroscopy : Distinct ¹H NMR signals for aromatic protons (δ 7.5–8.5 ppm) absent in the heptyl analog.

- Bioactivity : Pyridine moiety may confer hydrogen-bonding capacity, enhancing interaction with biological targets (e.g., enzymes or receptors).

N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetamide

- Structure: Bicyclic camphor-derived backbone vs. monocyclic cyclohexane.

- Physicochemical Properties :

- Applications : Used in antimicrobial or anti-inflammatory agent research, contrasting with the heptyl analog’s role in solubility modulation.

Comparative Data Table

| Compound | Molecular Formula | Alkyl Chain Features | Boiling Point (°C) | Yield (%) | Key Applications |

|---|---|---|---|---|---|

| N-(Heptan-2-yl)cyclohexanamine | C₁₃H₂₇N | Linear C₇H₁₅ | ~180–200 (est.) | 43–77 | Solubility modulation |

| N-(Octan-2-yl)cyclohexanamine | C₁₄H₂₉N | Linear C₈H₁₇ | ~200–220 (est.) | N/A | Lipophilic intermediates |

| N-(2-Methylbutan-2-yl)cyclohexanamine | C₁₁H₂₃N | Branched C₅H₁₁ | ~150–170 (est.) | N/A | Steric modulation |

| N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine | C₁₄H₂₁N₂O | Pyridinyl-oxy substituent | ~190–210 (est.) | 43 | Bioactive intermediates |

Key Research Findings

- Synthetic Efficiency : Linear alkyl chains (heptyl/octyl) achieve moderate yields (43–77%) , while branched or aromatic-substituted analogs face steric or electronic challenges, lowering yields.

- Spectroscopic Differentiation : ¹H NMR of heptyl analogs shows multiplet signals for cyclohexane protons (δ 1.0–2.5 ppm) and triplet-of-triplets for the heptyl chain, distinct from pyridinyl or branched analogs .

- Biological Relevance : Pyridinyl and bicyclic derivatives exhibit targeted bioactivity (e.g., receptor antagonism or enzyme inhibition), whereas heptyl/octyl analogs are primarily solubility enhancers .

Biologische Aktivität

N-(Heptan-2-yl)cyclohexanamine, a cyclohexane derivative characterized by a heptan-2-yl substituent, has garnered attention for its potential biological activities and applications in pharmaceuticals. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its role as a ligand that binds to specific amine receptors. This interaction can modulate various biochemical pathways, influencing physiological responses. The compound's ability to participate in nucleophilic substitution reactions further enhances its versatility in biological systems.

1. Ligand Binding Studies

This compound has been studied for its binding affinity to various receptors. Research indicates that it can act as a selective ligand, potentially impacting neurotransmitter systems and offering insights into its pharmacological profiles.

2. Potential Applications

The compound's structural characteristics suggest potential applications in:

- Pharmaceutical Development : As a building block for synthesizing more complex molecules.

- Biological Research : Investigating receptor interactions and enzyme activity modulation.

3. Case Studies

A notable study examined the compound's effects on specific biological targets, revealing its potential as an anti-inflammatory agent through modulation of cytokine release in vitro. The results indicated that this compound could significantly reduce pro-inflammatory cytokines, suggesting therapeutic implications for inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(Pentyl)cyclohexanamine | Cyclohexane derivative | Shorter alkyl chain |

| N-(Octyl)cyclohexanamine | Cyclohexane derivative | Longer alkyl chain |

| N-(Cyclopentyl)cyclohexanamine | Cycloalkane derivative | Different cyclic structure |

| N-(Phenethyl)cyclohexanamine | Aromatic derivative | Contains an aromatic ring |

This compound stands out due to its specific heptane chain length, which may influence its lipophilicity and overall biological activity compared to these similar compounds.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for N-(Heptan-2-yl)cyclohexanamine?

Methodological Answer:

Synthesis typically involves reductive amination or nucleophilic substitution between cyclohexanamine and heptan-2-yl derivatives. For example, analogous compounds like benzotriazole-based cyclohexanamine derivatives have been synthesized using heterocyclic reagents, followed by purification via column chromatography and recrystallization . Characterization via FT-IR and mass spectroscopy (e.g., ESI-MS) is critical to confirm molecular identity and purity. Safety protocols, such as handling flammable liquids under inert atmospheres and using explosion-proof equipment, should be strictly followed, as outlined in SDS guidelines for related amines .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Key techniques include:

- FT-IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and C-N vibrations near 1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS for molecular weight confirmation and fragmentation pattern analysis .

- X-ray Crystallography : For definitive structural elucidation, as demonstrated in studies of related N-cyclohexylimino compounds .

- NMR Spectroscopy : ¹H/¹³C NMR to resolve stereochemistry and verify substitution patterns (e.g., cyclohexane ring protons and heptan-2-yl branching) .

Advanced: How can computational methods predict the physicochemical or biological properties of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) can optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Docking : Used to study interactions with biological targets (e.g., proteins like 3G9k), as seen in benzotriazole-cyclohexanamine analogs .

- QSPR/Neural Networks : Models trained on structural descriptors (e.g., logP, polar surface area) can predict solubility, toxicity, or receptor binding affinity . Validate predictions with experimental data from spectral databases (e.g., NIST Chemistry WebBook) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental spectra with authoritative databases (e.g., NIST Standard Reference Data) . Note that NIST explicitly warns of potential errors, so discrepancies should prompt re-evaluation of experimental conditions (e.g., solvent effects in NMR).

- Isotopic Labeling : For ambiguous proton environments, deuterated analogs can simplify splitting patterns.

- Crystallographic Validation : If available, X-ray structures (e.g., as in ) provide unambiguous bond-length and angle data to resolve stereochemical disputes.

Advanced: What structural features of this compound influence its reactivity or biological activity?

Methodological Answer:

- Steric Effects : The branched heptan-2-yl group may hinder nucleophilic attack at the amine, as seen in similar sec-butyl-substituted cyclohexanamines .

- Conformational Flexibility : The cyclohexane ring’s chair-flip dynamics (studied via dynamic NMR or MD simulations) affect binding to chiral targets .

- Hydrophobicity : The nonpolar heptan-2-yl chain enhances lipid solubility, which can be quantified via octanol-water partition coefficients (logP) . Comparative studies with analogs (e.g., N-cyclooctanamine derivatives) highlight the role of alkyl chain length in membrane permeability .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors, as recommended for structurally similar amines (e.g., N,N-diethylformamide) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in sealed, flame-resistant containers away from oxidizers, per SDS guidelines for cyclohexanamine derivatives .

Advanced: How can researchers design experiments to study the environmental impact of this compound?

Methodological Answer:

- Aquatic Toxicity Assays : Use Daphnia magna or zebrafish models to assess LC₅₀ values, referencing protocols for n-hexane derivatives .

- Degradation Studies : Investigate hydrolysis/photolysis rates under controlled pH and UV conditions. Monitor byproducts via LC-MS .

- QSAR Modeling : Predict biodegradability using quantitative structure-activity relationship models trained on analogous amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.